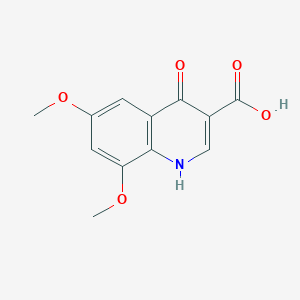

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid

Beschreibung

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4, 6, and 8, respectively, with a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₁₂H₁₁NO₅ (molecular weight: 249.22 g/mol). The compound’s structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-6-3-7-10(9(4-6)18-2)13-5-8(11(7)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUGYIAYNNSEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352760 | |

| Record name | 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111185-88-7 | |

| Record name | 1,4-Dihydro-6,8-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111185-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of methyl ester intermediates, which are then subjected to hydrolysis and subsequent functional group modifications . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and methanol (MeOH), with refluxing to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required standards for research and application .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid serves as a building block for synthesizing more complex molecules and heterocycles. Its unique functional groups allow for diverse synthetic pathways, making it valuable in organic chemistry.

Biology

The compound is extensively studied for its biological activities , particularly in the following areas:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression.

- Antimicrobial Properties : Research indicates moderate antibacterial activity against various strains of bacteria, suggesting potential therapeutic applications for treating infections, especially in immunocompromised patients.

- Anticancer Activity : Studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines by targeting specific protein kinases associated with tumor growth.

Industry

In industrial applications, this compound is utilized in the development of materials with specific properties, including dyes and polymers. Its chemical reactivity makes it suitable for creating various functional materials.

Antibacterial Study

A study evaluated the antibacterial potency of this compound against various bacterial strains. The results indicated effective inhibition at concentrations around 100 µM, suggesting its potential as a therapeutic agent for opportunistic infections.

Anticancer Research

Another research project focused on the compound's ability to inhibit protein kinases associated with cancer progression. The findings revealed significant growth inhibition in cancer cell lines, indicating its utility in developing cancer therapeutics.

Wirkmechanismus

The mechanism by which 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2.1.1 Methoxy vs. Methyl Substituents

- 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C₁₂H₁₁NO₃, MW 217.22 g/mol): Replacing methoxy groups with methyl (-CH₃) at positions 6 and 8 reduces polarity and increases lipophilicity. Biological studies on methyl-substituted quinolines highlight moderate analgesic activity but reduced potency compared to methoxy derivatives .

- 6,7-Dimethoxy-4-hydroxyquinoline-3-carboxylic acid derivatives: Shifting methoxy groups to positions 6 and 7 (e.g., 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) introduces steric and electronic differences. These derivatives exhibit notable analgesic and anti-inflammatory activities, though sensitivity to substituent positions varies .

2.1.2 Fluorine Substituents

- 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: Fluorine atoms at positions 6 and 8 increase electronegativity and metabolic stability. Synthesis involves boiling diphenyl ether and hydrolysis (yield: 86.5%). Fluorinated analogs often show enhanced antibacterial activity due to improved membrane permeability .

Functional Group Modifications

2.2.1 Carboxylic Acid vs. Ester Derivatives

- Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (C₁₄H₁₅NO₃, MW 245.28 g/mol): Esterification of the carboxylic acid group improves lipophilicity, enhancing oral bioavailability. This derivative serves as a prodrug, with hydrolysis in vivo releasing the active carboxylic acid .

2.2.2 Amide Derivatives

- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Replacing -COOH with amide (-CONHR) groups modulates solubility and target interactions. Hydroxyalkyl- and pyridylamides exhibit enhanced analgesic activity, with IC₅₀ values < 10 µM in pain models. The 2-oxo group in these derivatives further stabilizes the dihydroquinoline ring, affecting conformational flexibility .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | C₁₂H₁₁NO₅ | 249.22 | 1.8 (calc) | 0.5 (pH 7.4) |

| 6,8-Dimethyl analog | C₁₂H₁₁NO₃ | 217.22 | 2.5 | 0.2 (pH 7.4) |

| 6,7-Dimethoxy-2-oxo derivative | C₁₂H₁₁NO₆ | 265.22 | 1.2 | 1.1 (pH 7.4) |

Biologische Aktivität

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a quinoline core with hydroxy and methoxy substituents that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 233.22 g/mol |

| SMILES | COC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)OC |

| InChI | InChI=1S/C12H11NO5/c1-17... |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. It has been shown to interact with protein tyrosine kinases (PTKs), which are critical in regulating cell growth and differentiation. The inhibition of these enzymes can lead to reduced tumor growth and may offer therapeutic benefits in treating various cancers .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties . Studies have reported its effectiveness against a range of pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : It inhibits the activity of enzymes such as protein kinases and certain metabolic enzymes, leading to altered cellular signaling pathways.

- Receptor Interaction : The compound may modulate receptor activity, influencing various physiological processes.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry Journal examined the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing novel anticancer therapies .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The study highlighted the potential for this compound in treating infections caused by multidrug-resistant bacteria .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 4-Hydroxyquinoline-3-carboxylic acid | Moderate | Moderate | Receptor modulation |

| 6,8-Dimethoxyquinoline | Low | High | Cell wall synthesis disruption |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid, and what reagents are typically involved?

- Methodology : Synthesis typically involves multi-step reactions. For example, analogous quinoline-3-carboxylic acids are synthesized via esterification followed by hydrolysis. Ethyl ester precursors (e.g., ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate) are hydrolyzed using 10% NaOH in methanol under reflux to yield the carboxylic acid . Key reagents include diphenyl ether for cyclization and NaOH for ester hydrolysis.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : Proton and carbon NMR identify substituent positions (e.g., methoxy and hydroxyl groups) and confirm aromatic quinoline backbone .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₂H₁₁NO₅) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups like carboxylic acid (-COOH) and hydroxyl (-OH) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Methodology :

- Temperature Control : Boiling diphenyl ether (≈260°C) enhances cyclization efficiency, as seen in analogous quinoline syntheses .

- Catalyst Screening : Evaluate acid catalysts (e.g., PPA) for lactamization steps, which are critical for quinoline ring formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Pd-catalyzed cross-coupling reactions .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Derivatives of 4-hydroxyquinoline-3-carboxylic acid are docked into target proteins (e.g., HIV-1 integrase) using software like AutoDock to assess binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with anti-inflammatory or antibacterial activity using regression analysis .

Q. How can discrepancies in reported biological activities of quinoline-3-carboxylic acid derivatives be methodologically addressed?

- Methodology :

- Comparative Assays : Standardize in vitro assays (e.g., MIC for antibacterial studies) across labs to control variables like bacterial strain and nutrient media .

- Purity Analysis : Use HPLC to verify compound purity (>95%) and rule out impurities as confounding factors .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends in substituent-activity relationships (e.g., methoxy groups enhancing solubility vs. trifluoromethyl improving target affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.